![molecular formula C22H23ClN6 B10792637 N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10792637.png)
N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a chloro-phenylethyl group, and dimethyl substitutions on the pyrazolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl group: Benzylation is achieved using benzyl halides in the presence of a base.
Addition of the chloro-phenylethyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with 2-chloro-2-phenylethyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-phenylethyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities. .
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key cellular pathways, leading to the desired therapeutic effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
N4-benzyl-1-(2-chloro-2-phenylethyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared to other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms within the rings.
Quinazolines: These compounds are structurally related but have different ring systems, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C22H23ClN6 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
4-N-benzyl-1-(2-chloro-2-phenylethyl)-6-N,6-N-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H23ClN6/c1-28(2)22-26-20(24-13-16-9-5-3-6-10-16)18-14-25-29(21(18)27-22)15-19(23)17-11-7-4-8-12-17/h3-12,14,19H,13,15H2,1-2H3,(H,24,26,27) |
InChI Key |
WIVGMFFLXFXBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2C=NN(C2=N1)CC(C3=CC=CC=C3)Cl)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)butyl)-6-(1H-indol-1-yl)pyridazin-3(2H)-one](/img/structure/B10792566.png)
![N-[2-(3-phenyl-7-methoxynaphth-1-yl)ethyl] acetamide](/img/structure/B10792569.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide](/img/structure/B10792575.png)

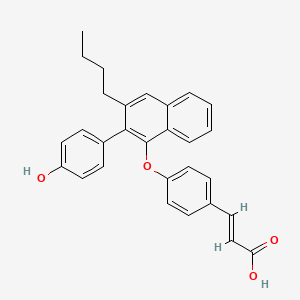
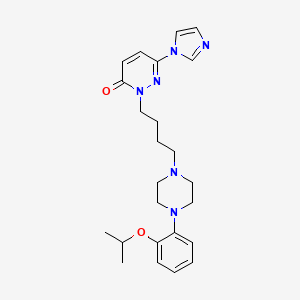
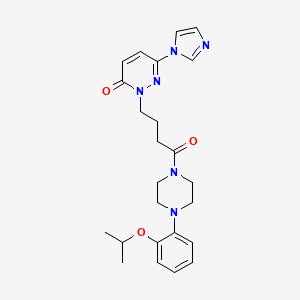
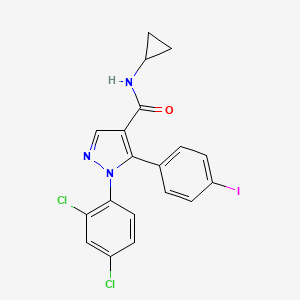


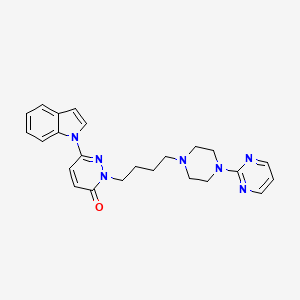
![1-(2-chloro-2-phenyl-ethyl)-N-(2-ethoxyethyl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792635.png)
